molecular formula C20H35N3O4 B588483 Boceprevir Metabolite M4-d9 Methyl Ester CAS No. 1158083-48-7

Boceprevir Metabolite M4-d9 Methyl Ester

Katalognummer B588483
CAS-Nummer: 1158083-48-7
Molekulargewicht: 390.572
InChI-Schlüssel: BOAWSIPWPIUQLQ-XEEUUKSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boceprevir Metabolite M4-d9 Methyl Ester is a metabolite of Boceprevir, a protease inhibitor used to treat hepatitis caused by hepatitis C virus genotype 1 . It has a molecular formula of C20H26D9N3O4 and a molecular weight of 390.57 .


Synthesis Analysis

The synthesis of Boceprevir and its metabolites involves several critical steps. One of the key steps is the optimization of oxidation, which is crucial in the total synthesis . A novel process for the synthesis of fragment A has been developed, which is the key starting material for the synthesis of Boceprevir .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H26D9N3O4 . More detailed structural information can be obtained from resources like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H26D9N3O4 and a molecular weight of 390.57 . More detailed properties can be found on databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Characterization in Liver Enzymes and Biotransformation

Boceprevir, a protease inhibitor, is involved in the treatment of human hepatitis C virus infections. In human liver microsomes, its oxidative metabolites are catalyzed by CYP3A4 and CYP3A5 enzymes. Boceprevir undergoes two distinct pathways: cytochrome P450-mediated oxidation and ketone reduction, leading to the formation of carbonyl-reduced metabolites such as M28 (Ghosal et al., 2011).

Resistance Mutation Studies

In vitro studies show that combination treatment with Boceprevir and NS5B polymerase inhibitors can be effective in inhibiting viral RNA replication in replicon cells. A novel mutation (M175L) in the protease domain was identified during combination treatment, which provides insights into the resistance mechanism and supports the clinical evaluation of combining HCV protease and polymerase inhibitors (Chase et al., 2009).

Pharmacokinetic Evaluation and Drug-Drug Interactions

Studies on drug-drug interactions between boceprevir and other medications like atorvastatin and pravastatin reveal how boceprevir affects the metabolism of these drugs. Such studies are crucial in understanding how to manage boceprevir in combination with other treatments, especially in patients with chronic HCV infection who are often receiving other medications concomitantly (Hulskotte et al., 2013).

Clinical Resistance Profile

The clinical resistance profile of boceprevir in HCV-infected patients helps in understanding how the virus adapts and potentially becomes resistant to treatment. This information is vital for developing strategies to overcome resistance and enhance treatment efficacy (Susser et al., 2009).

Synthesis and Chemical Characterization

The synthesis of various forms of boceprevir, including [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, is significant for research and development. Understanding the chemical process of synthesizing these compounds aids in the development of effective medications for HCV (Ren et al., 2012).

Wirkmechanismus

Boceprevir, from which the metabolite M4-d9 Methyl Ester is derived, is a NS3/4a protease inhibitor used to inhibit viral HCV replication . It binds to the HCV nonstructural protein 3 active site and is essential for viral replication .

Zukünftige Richtungen

Boceprevir and its metabolites have been used in the treatment of Hepatitis C. With the advent of new drug treatments and therapies, the use of Boceprevir has evolved. Future research may focus on optimizing the potency of Boceprevir and its metabolites against various targets .

Eigenschaften

IUPAC Name

methyl (1R,2S,5S)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14+/m0/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAWSIPWPIUQLQ-XEEUUKSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)OC)C2(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725410
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158083-48-7
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boceprevir Metabolite M4-d9 Methyl Ester
Reactant of Route 2
Reactant of Route 2
Boceprevir Metabolite M4-d9 Methyl Ester
Reactant of Route 3
Reactant of Route 3
Boceprevir Metabolite M4-d9 Methyl Ester
Reactant of Route 4
Boceprevir Metabolite M4-d9 Methyl Ester
Reactant of Route 5
Reactant of Route 5
Boceprevir Metabolite M4-d9 Methyl Ester
Reactant of Route 6
Reactant of Route 6
Boceprevir Metabolite M4-d9 Methyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.